molecular formula C28H46O6 B13405755 Dolicholide CAS No. 85228-11-1

Dolicholide

Katalognummer: B13405755
CAS-Nummer: 85228-11-1
Molekulargewicht: 478.7 g/mol
InChI-Schlüssel: PPFRJNLKWADOTL-WOGJWQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dolicholide is a naturally occurring steroidal compound found in plants, particularly in the seeds of Dolichos lablab. It belongs to the brassinosteroids family, which are plant hormones known for their growth-promoting activities. This compound has a complex structure characterized by multiple hydroxyl groups and a lactone ring, making it a significant molecule in plant biology and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dolicholide involves several stereoselective steps. One common synthetic route starts from (22,24)-2α,3α-diacetoxy-5α-stigmast-22-en-6-one. This compound undergoes a series of reactions, including hydrolysis, oxidation, and cyclization, to yield this compound .

Industrial Production Methods: Most of the available this compound is extracted and purified from plant tissues using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Dolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the presence of a lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form ketones or carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Dolicholide has several scientific research applications across various fields:

    Chemistry: It is used as a model compound to study the stereoselective synthesis of complex molecules.

    Biology: this compound plays a role in plant growth and development, making it a subject of interest in plant biology research.

    Medicine: Although not extensively studied, this compound’s structural similarity to other bioactive steroids suggests potential medicinal applications.

    Industry: Its growth-promoting properties make it useful in agricultural practices to enhance crop yields

Wirkmechanismus

Dolicholide exerts its effects by interacting with specific molecular targets in plants. It binds to receptor kinases on the cell membrane, initiating a signal transduction pathway that regulates various developmental processes. This pathway involves the activation of transcription factors that control gene expression related to growth and stress responses .

Vergleich Mit ähnlichen Verbindungen

Dolicholide is unique among brassinosteroids due to its specific structural features, such as the presence of a lactone ring and multiple hydroxyl groups. Similar compounds include:

This compound’s uniqueness lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

85228-11-1

Molekularformel

C28H46O6

Molekulargewicht

478.7 g/mol

IUPAC-Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H46O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14,16-25,29-32H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1

InChI-Schlüssel

PPFRJNLKWADOTL-WOGJWQOOSA-N

Isomerische SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O

Kanonische SMILES

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.